4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
CAS No.: 769152-10-5
Cat. No.: VC16124407
Molecular Formula: C22H14BrCl2N3O4
Molecular Weight: 535.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769152-10-5 |
|---|---|
| Molecular Formula | C22H14BrCl2N3O4 |
| Molecular Weight | 535.2 g/mol |
| IUPAC Name | [4-[(E)-[[2-(2,5-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
| Standard InChI | InChI=1S/C22H14BrCl2N3O4/c23-17-4-2-1-3-16(17)22(31)32-15-8-5-13(6-9-15)12-26-28-21(30)20(29)27-19-11-14(24)7-10-18(19)25/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
| Standard InChI Key | PLIFNJGWIWWXCA-RPPGKUMJSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Br |
Introduction
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the hydrazonoyl group through condensation reactions and the attachment of the 2-bromobenzoate moiety via esterification. Detailed synthesis protocols would require specific reagents and conditions to ensure high yield and purity.
Potential Applications
Compounds with similar structures are often investigated for their potential in pharmaceuticals, particularly in areas such as:
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Antimicrobial Agents: The presence of halogenated aromatic rings can confer antimicrobial activity.
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Antiviral Agents: Certain hydrazonoyl compounds have shown promise in inhibiting viral replication.
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Cancer Research: Some related compounds have been studied for their potential anticancer properties.
Research Findings and Challenges
While specific research findings on 4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate are not readily available, studies on analogous compounds highlight the importance of structural modifications in optimizing biological activity. Challenges in the field include optimizing synthesis routes for better yields and understanding the compound's pharmacokinetics and toxicity profiles.
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